Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)-

説明

Nomenclature and Structural Identification

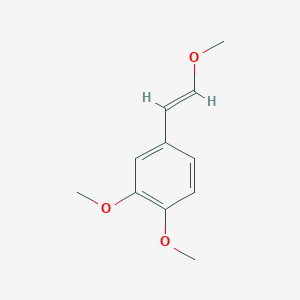

Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- carries the systematic International Union of Pure and Applied Chemistry name 1,2-dimethoxy-4-[(E)-2-methoxyethenyl]benzene. The compound is identified by its Chemical Abstracts Service registry number 159730-37-7, which provides a unique identifier for this specific molecular structure. Alternative nomenclature includes the designation as trans-2-(3,4-dimethoxyphenyl)-1-methoxyethylene, reflecting the stereochemical configuration of the ethenyl substituent.

The structural identification of this compound reveals a benzene ring bearing two methoxy groups in the 1,2-positions (ortho configuration) and an additional substituent at the 4-position consisting of a methoxyethenyl group. The International Chemical Identifier string InChI=1S/C11H14O3/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-8H,1-3H3/b7-6+ indicates the specific connectivity and stereochemistry of the molecule. The Simplified Molecular Input Line Entry System representation CO/C=C/C1=CC(=C(C=C1)OC)OC further confirms the structural arrangement.

The compound exhibits E-stereochemistry across the ethenyl double bond, as indicated by the systematic name and structural data. This stereochemical designation is crucial for understanding the three-dimensional arrangement of the molecule and its potential interactions with other chemical entities. The presence of three methoxy groups and the specific substitution pattern on the benzene ring create a unique electronic environment that influences the compound's chemical behavior and properties.

Historical Context and Discovery

The documentation of benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- within chemical databases dates to the early 21st century, with initial database entries appearing in 2007. The compound represents part of the broader family of dimethoxybenzene derivatives that have been systematically studied and cataloged as part of comprehensive organic chemistry research initiatives. The creation and modification dates in major chemical databases indicate ongoing research interest and structural verification efforts spanning nearly two decades.

The identification and characterization of this compound occurred within the context of broader phenylpropanoid research, which has experienced significant expansion since the recognition of these compounds' importance in plant metabolism and natural product chemistry. The systematic study of phenylpropanoid derivatives has revealed their diverse roles in biological systems and their potential applications in various chemical processes.

Research into phenylpropanoid biosynthesis has shown that these pathways have undergone pronounced radiations and divergence across multiple plant lineages, suggesting high evolutionary versatility in the enzyme families involved in phenylpropanoid-derived metabolism. This evolutionary context provides important background for understanding how compounds like benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- may have arisen and been modified through natural selection processes.

Classification within Phenylpropanoid Family

Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- belongs to the phenylpropanoid family, a diverse group of organic compounds biosynthesized by plants from the amino acids phenylalanine and tyrosine through the shikimate pathway. The phenylpropanoid classification derives from the characteristic six-carbon aromatic phenyl group and the three-carbon propene structural unit, which forms the backbone of coumaric acid and serves as the central intermediate in phenylpropanoid biosynthesis.

The compound fits within the broader category of simple phenylpropanoids, specifically among the phenylpropene derivatives that maintain the characteristic carbon framework while incorporating various functional group modifications. Phenylpropanoids serve as essential components of structural polymers in plants, provide protection from ultraviolet radiation, defend against herbivores and pathogens, and mediate plant-pollinator interactions through their roles as floral pigments and scent compounds.

The biosynthetic pathway leading to phenylpropanoid compounds begins with the conversion of phenylalanine to cinnamic acid through the action of phenylalanine ammonia-lyase. Subsequent enzymatic modifications including hydroxylations and methylations generate the diverse array of phenylpropanoid derivatives found in nature. The phenylpropanoid pathway provides building blocks for lignin, suberin, and condensed tannins, demonstrating the fundamental importance of these compounds in plant structure and function.

Phenylpropanoids can be structurally differentiated through hydroxylation, glycosidation, alkylation, phenylation, sulfatation, and methylation reactions. These modifications create the extensive structural diversity observed within the phenylpropanoid family and contribute to the specific functional properties of individual compounds. The classification system recognizes both simple phenylpropanoids and complex phenylpropanoids, with the latter including various oxidative coupling products and biogenetically related compounds.

Chemical Formula and Molecular Weight

The molecular formula of benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- is C₁₁H₁₄O₃, representing eleven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. The molecular weight has been computationally determined as 194.23 grams per mole, providing essential information for stoichiometric calculations and analytical applications.

The distribution of atoms within the molecule reflects the presence of the benzene aromatic ring system (C₆H₄), three methoxy groups (3 × CH₃O), and the ethenyl bridging unit (C=C). The oxygen atoms are exclusively associated with the methoxy functional groups, which contribute significantly to the compound's polarity and potential for hydrogen bonding interactions. The carbon framework maintains the characteristic phenylpropanoid structure while incorporating the additional methoxy substitution that distinguishes this particular derivative.

Computational analysis has generated precise structural descriptors including the International Chemical Identifier Key ZRQLVVDHVBUPEZ-VOTSOKGWSA-N, which provides a unique hash-based identifier for the compound. The stereochemical information embedded in this identifier confirms the E-configuration of the ethenyl double bond, distinguishing this isomer from potential Z-configured alternatives.

The molecular weight of 194.23 grams per mole positions this compound within the typical range for monomeric phenylpropanoid derivatives, making it suitable for various analytical techniques including gas chromatography-mass spectrometry and high-performance liquid chromatography applications. The relatively modest molecular weight also facilitates computational modeling studies and theoretical investigations of the compound's properties and behavior.

Structural Isomers and Related Compounds

The structural landscape surrounding benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- includes numerous related compounds that share similar substitution patterns or functional group arrangements. One closely related compound is 1,2-dimethoxy-4-(methoxymethyl)benzene, which possesses the same benzene ring substitution pattern but features a methoxymethyl group instead of the methoxyethenyl substituent. This compound has the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 grams per mole.

Another significant related compound is 1,2-dimethoxy-4-methylbenzene, also known as 3,4-dimethoxytoluene, which carries a simple methyl group at the 4-position rather than the more complex methoxyethenyl substituent. This compound has the molecular formula C₉H₁₂O₂ and represents a simpler structural analog within the dimethoxybenzene family. The compound can be found naturally in tea and serves as a potential biomarker for tea consumption.

The isomeric possibilities for dimethoxybenzene derivatives include 1,4-dimethoxybenzene, which represents a different substitution pattern with methoxy groups in the para position. This compound, with the formula C₆H₄(OCH₃)₂, is a white solid with an intensely sweet floral odor and occurs naturally in various plant species including willow, tea, hyacinth, and zucchini. It demonstrates biological activity including the ability to attract bees and induce somnolescence in mice.

Structural variations also include compounds such as benzene, 1,2-dimethoxy-4-(1-propenyl)-, which features a propenyl group without the methoxy substitution on the side chain. This compound, also known as isoeugenol methyl ether, has the molecular formula C₁₁H₁₄O₂ and molecular weight of 178.2277 grams per mole. The systematic exploration of these structural relationships provides insight into the structure-activity relationships within this chemical family.

特性

IUPAC Name |

1,2-dimethoxy-4-[(E)-2-methoxyethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-8H,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQLVVDHVBUPEZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-Formyl-1,2-dimethoxybenzene

The Wittig reaction requires a carbonyl precursor, typically an aldehyde. For this compound, 4-formyl-1,2-dimethoxybenzene serves as the critical intermediate. This aldehyde is synthesized via Vilsmeier-Haack formylation of veratrole (1,2-dimethoxybenzene). The reaction employs dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce a formyl group at the para position relative to the methoxy substituents. The product is isolated through vacuum distillation or recrystallization, yielding >85% purity.

Preparation of Methoxymethylidenetriphenylphosphorane Ylide

The ylide Ph₃P=CH-OCH₃ is generated from (methoxymethyl)triphenylphosphonium chloride. Triphenylphosphine reacts with chloromethyl methyl ether (ClCH₂OCH₃) in anhydrous dichloromethane to form the phosphonium salt. Deprotonation with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) produces the active ylide.

Reaction Conditions and Optimization

Combining the aldehyde (1 equiv) and ylide (1.2 equiv) in anisole at 25–40°C under nitrogen affords the target compound within 4–6 hours. Anisole enhances solubility and stabilizes intermediates, improving yields to 70–78%. Post-reaction, the mixture is quenched with water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography isolates the compound in >95% purity.

Friedel-Crafts Acylation and Elimination Pathway

Friedel-Crafts Acylation of Veratrole

Veratrole undergoes Friedel-Crafts acylation with 3-chloropropionyl chloride in the presence of aluminum chloride (AlCl₃) to yield 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one . The reaction proceeds at 0–5°C in dichloromethane, achieving 93% yield. The acyl group attaches at the para position to one methoxy group, forming a ketone intermediate.

Substitution and Elimination to Form the Ethenyl Group

The chloro substituent is displaced by methoxide (NaOMe in methanol) to produce 3-methoxy-1-(3,4-dimethoxyphenyl)propan-1-one . Subsequent acid-catalyzed elimination (H₂SO₄, 80°C) removes water, forming the α,β-unsaturated ketone 1-(3,4-dimethoxyphenyl)-3-methoxyprop-1-en-1-one . Hydrogenation over palladium/carbon reduces the ketone to the desired ethenyl derivative, though this step introduces complexity, reducing the overall yield to 50–60%.

Alternative Synthetic Approaches

Cross-Coupling Reactions

Heck coupling between 4-iodo-1,2-dimethoxybenzene and methoxyethylene is theoretically feasible but lacks experimental validation. Challenges include controlling regioselectivity and minimizing side reactions.

Claisen Rearrangement

Thermal rearrangement of allyl 3,4-dimethoxyphenyl ether could generate the ethenyl group, but competing pathways and low yields limit practicality.

Comparative Analysis of Preparation Methods

The Wittig method offers superior efficiency and scalability, while the Friedel-Crafts route is advantageous for laboratories with limited access to ylide precursors.

科学的研究の応用

Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying electrophilic aromatic substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

作用機序

The mechanism of action of Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- involves its interaction with various molecular targets. The methoxy groups and the methoxyethenyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)-, differing primarily in substituent groups. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- and Analogs

Key Comparisons:

Substituent Effects on Bioactivity: Methyl Eugenol: The allyl group enhances volatility and bioactivity, contributing to its role as a natural insect attractant and antifungal agent .

Physicochemical Properties :

- The vinyl derivative (CAS 6380-23-0) has a lower molecular weight (164.20 vs. ~194 for the target) due to the absence of a methoxy group on the ethenyl chain, affecting boiling points and solubility .

- Nitrovinyl derivatives exhibit higher molecular weights (209.20) and distinct spectral properties (e.g., UV absorption due to nitro groups) .

Applications: Methyl eugenol is widely used in fragrances and pest control , whereas nitrovinyl analogs are niche synthetic intermediates . The target compound’s methoxyethenyl group could make it a candidate for specialized polymers or bioactive molecules, though further research is needed.

Research Findings and Limitations

- Antimicrobial Potential: Methyl eugenol’s bioactivity against pathogens (e.g., Colletotrichum gloeosporioides) suggests that the target compound’s methoxyethenyl group might confer similar or enhanced effects due to increased electron density.

- Data Gaps: No direct studies on the target compound were identified in the evidence. Extrapolations are based on structural analogs, highlighting the need for experimental validation.

生物活性

Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C12H16O4

- CAS Number : 159730-37-7

- Molecular Weight : 224.25 g/mol

The compound features a benzene ring substituted with two methoxy groups and a methoxyethenyl group, which contributes to its unique chemical reactivity and biological properties.

Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- exhibits various mechanisms that underlie its biological activities:

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in biological systems.

- Antimicrobial Properties : Studies have shown that it possesses activity against a range of pathogenic bacteria and fungi, suggesting potential applications in treating infections.

Antioxidant Activity

A study demonstrated that Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- significantly reduces oxidative stress markers in vitro. The compound's ability to donate electrons helps neutralize free radicals, thus preventing cellular damage.

Anti-inflammatory Effects

In vitro assays revealed that this compound inhibits the expression of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition leads to decreased prostaglandin synthesis and subsequent reduction in inflammation.

Antimicrobial Activity

Research has indicated that Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- exhibits notable antimicrobial activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest potential applications in developing new antimicrobial agents.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers assessed the antioxidant capacity of Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- using the DPPH assay. The compound demonstrated a significant reduction in DPPH radical concentration compared to controls, indicating strong antioxidant properties.

Case Study 2: Anti-inflammatory Mechanism

A study involving human epithelial cells treated with Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- showed a marked decrease in interleukin-6 (IL-6) production after exposure to inflammatory stimuli. This reduction was statistically significant (p < 0.05), supporting its potential as an anti-inflammatory agent.

Pharmacokinetics and Safety Profile

Limited studies on the pharmacokinetics of Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- suggest moderate absorption and metabolism. Toxicological assessments indicate low acute toxicity; however, further research is needed to establish comprehensive safety profiles for long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。